molecular formula C19H22N2O6 B14944053 (1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B14944053
M. Wt: 374.4 g/mol
InChI Key: WGQCGHJMNMEFIQ-UHFFFAOYSA-N
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Description

(1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine to form an oxime, followed by its reduction to the corresponding amine. This amine is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4-hydroxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide
  • (1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-dimethoxyphenyl)carbonyl]oxy}ethanimidamide

Uniqueness

(1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide stands out due to its specific combination of methoxy and trimethoxy groups, which confer unique reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This detailed article provides a comprehensive overview of (1Z)-2-(4-methoxyphenyl)-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C19H22N2O6/c1-23-14-7-5-12(6-8-14)9-17(20)21-27-19(22)13-10-15(24-2)18(26-4)16(11-13)25-3/h5-8,10-11H,9H2,1-4H3,(H2,20,21)

InChI Key

WGQCGHJMNMEFIQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

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